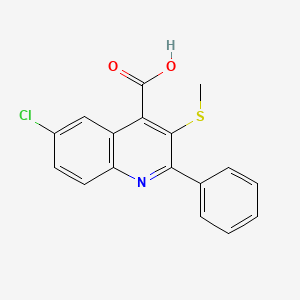

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid

Description

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is a quinoline derivative characterized by a chlorine atom at position 6, a methylsulfanyl (-SMe) group at position 3, and a phenyl substituent at position 2.

Properties

IUPAC Name |

6-chloro-3-methylsulfanyl-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2S/c1-22-16-14(17(20)21)12-9-11(18)7-8-13(12)19-15(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNWENISFRVEBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Chloro Group: Chlorination can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol (CH3SH) or its derivatives.

Phenyl Substitution: The phenyl group can be introduced via Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone.

Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially leading to hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrogenated quinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoline core.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid involves its interaction with various molecular targets:

Molecular Targets: It can bind to DNA, enzymes, and receptors, disrupting their normal function.

Pathways Involved: The compound may interfere with DNA replication, protein synthesis, and signal transduction pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The substituent positions and functional groups significantly influence the physicochemical and biological properties of quinolinecarboxylic acids. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfanyl group (-SMe) at position 3 in the target compound is less electronegative than fluorine (e.g., in ) but more polarizable than methyl (-Me). This may enhance π-stacking interactions in biological systems compared to analogues with halogens.

Physicochemical Properties

Solubility and Lipophilicity:

- The methylsulfanyl group increases lipophilicity compared to polar groups like -COOH or -F. This may reduce aqueous solubility but improve membrane permeability .

- Compounds with biphenyl substituents (e.g., NSC 368390) exhibit lower solubility in polar solvents due to extended aromaticity .

Acidity:

- The carboxylic acid at position 4 (pKa ~2-3) is critical for salt formation. Fluorine at position 3 () may slightly increase acidity via inductive effects compared to -SMe.

Antitumor Activity:

- NSC 368390 demonstrated potent antitumor activity against human colon carcinomas (90–98% inhibition at 20–40 mg/kg) due to its biphenyl group enhancing hydrophobic interactions with targets . The target compound’s phenyl and -SMe groups may offer similar advantages but require empirical validation.

Receptor Binding:

- Neurokinin-3 receptor antagonists (e.g., compound 6d in ) feature sulfonamide groups, which differ from -SMe in hydrogen-bonding capacity. The target compound’s -SMe group may reduce receptor affinity but improve metabolic stability.

Biological Activity

6-Chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid (CAS Number: 400079-64-3) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of 6-chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid is , with a molecular weight of approximately 329.80 g/mol. The structural representation highlights the presence of a chloro group at the 6-position, a methylsulfanyl group at the 3-position, and a phenyl group at the 2-position of the quinoline ring.

Anticancer Activity

Research indicates that derivatives of quinoline, including 6-chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid, exhibit significant anticancer properties. A study on related compounds demonstrated that those with specific substitutions showed enhanced in vitro anticancer activity. For example, carboxylic acid analogs with m-fluoro substitutions exhibited the highest cytotoxicity against various cancer cell lines, suggesting that similar modifications in 6-chloro derivatives may also yield potent anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural features. Modifications at various positions on the quinoline ring can significantly affect their potency and selectivity. For instance, studies have shown that introducing electron-withdrawing groups like chloro or trifluoromethyl can enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells .

In Vitro Studies

- Cytotoxicity Evaluation : A study evaluated several quinoline derivatives for their cytotoxic effects against HeLa and HepG2 cell lines. The results indicated that compounds with similar structural motifs to 6-chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid displayed IC50 values ranging from low nanomolar to micromolar concentrations, demonstrating significant potential for further development .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of microtubule dynamics or interference with DNA synthesis pathways, akin to established chemotherapeutics like taxanes and vinca alkaloids .

In Vivo Studies

While specific in vivo studies on 6-chloro-3-(methylsulfanyl)-2-phenyl-4-quinolinecarboxylic acid are scarce, related compounds have been tested in animal models for their antimalarial efficacy. Results showed promising outcomes against both chloroquine-sensitive and resistant strains of malaria .

Table 1: Comparative Biological Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 3'-Fluoro-6-methoxy-2-phenyl-4-quinolone | 0.05 | Anticancer |

| 6-Chloro-3-(methylsulfanyl)-2-phenyl | TBD | TBD |

| Trifluoromethyl-substituted quinolines | 0.1 - 1.0 | Antimalarial |

Note: TBD = To Be Determined; further studies required for exact values.

Q & A

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., topoisomerase II) using crystal structures of homologous proteins .

- DFT Calculations : Assess electronic effects of substituents (e.g., chloro vs. methoxy) on charge distribution and redox potential .

- MD Simulations : Predict stability of ligand-protein complexes over nanosecond timescales, identifying key residues for mutagenesis studies .

How to address discrepancies in spectroscopic data from different synthesis batches?

Advanced Research Question

- Byproduct Analysis : LC-MS or GC-MS identifies common impurities, such as unreacted thiourea or ester intermediates .

- Crystallization Repetition : Recrystallization in mixed solvents (e.g., ethanol/water) removes amorphous contaminants affecting NMR signals .

- Batch-to-Batch Comparison : Statistical tools (e.g., PCA of FTIR spectra) quantify variability and pinpoint steps requiring tighter control (e.g., reaction time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.